molecular formula C12H9NO2S B14586771 1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene CAS No. 61344-08-9

1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene

Cat. No.: B14586771
CAS No.: 61344-08-9
M. Wt: 231.27 g/mol
InChI Key: KFUDEPKXAVIDBM-UHFFFAOYSA-N
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Description

1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxy group attached to a benzene ring, with an oxo-lambda~4~-sulfanylidene amino group as a substituent. Its molecular formula is C12H9NO2S, and it has a molecular weight of approximately 231.035 g/mol .

Preparation Methods

The synthesis of 1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene involves several steps, typically starting with the preparation of the phenoxybenzene precursor. The oxo-lambda~4~-sulfanylidene amino group is then introduced through a series of reactions involving sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides. Substitution reactions can lead to the formation of various substituted phenoxybenzene derivatives.

Scientific Research Applications

1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules .

In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate enzyme activity and its potential as an anti-inflammatory agent. In industry, this compound is used in the development of new materials and as an intermediate in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo-lambda~4~-sulfanylidene amino group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound may also interact with signaling pathways, influencing cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

61344-08-9

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

1-phenoxy-4-(sulfinylamino)benzene

InChI

InChI=1S/C12H9NO2S/c14-16-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H

InChI Key

KFUDEPKXAVIDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=S=O

Origin of Product

United States

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